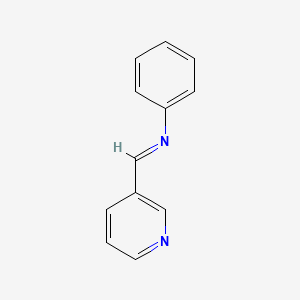
Benzenamine, N-(3-pyridinylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzenamine, N-(3-pyridinylmethylene)- is a useful research compound. Its molecular formula is C12H10N2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenamine, N-(3-pyridinylmethylene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, N-(3-pyridinylmethylene)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Benzenamine, N-(3-pyridinylmethylene)-, also known as 3-pyridinylmethyl aniline, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial and anticancer properties, and synthesizes findings from various studies.
Chemical Structure and Properties
Benzenamine, N-(3-pyridinylmethylene)- is characterized by the presence of a pyridine ring attached to a benzenamine structure. Its chemical formula is C12H12N2, and it has a molecular weight of approximately 200.24 g/mol. The compound features a double bond between the nitrogen atom of the amine group and the carbon atom of the pyridine ring, which is crucial for its biological activity.
Antimicrobial Properties
Research has demonstrated that derivatives of benzenamine, including those with pyridine substituents, exhibit notable antimicrobial effects. A study investigating various ferrocenyl-N-(pyridinylmethylene)anilines found that these compounds displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with particularly high efficacy against Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Activity of Benzenamine Derivatives
| Compound Name | Bacteria Tested | Activity Level |
|---|---|---|
| Ferrocenyl-N-(3-pyridinylmethylene)aniline | Escherichia coli | Moderate |
| Ferrocenyl-N-(3-pyridinylmethylene)aniline | Staphylococcus aureus | High |
| Ferrocenyl-N-(3-pyridinylmethylene)aniline | Salmonella typhimurium | Moderate |
| Ferrocenyl-N-(3-pyridinylmethylene)aniline | Candida albicans | High |
Anticancer Activity
The anticancer potential of benzenamine derivatives has also been explored. Investigations into various compounds with similar structures have indicated that they may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have shown that certain benzenamine derivatives can effectively target cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Case Study: Anticancer Activity
A specific case study on a related compound demonstrated that treatment with N-(3-pyridinylmethylene)-benzenamine resulted in a significant reduction in cell viability in MCF-7 cells compared to control groups. The mechanism was attributed to the compound's ability to induce oxidative stress within the cells, leading to programmed cell death .
Mechanistic Insights
The biological activities of benzenamine derivatives are often linked to their ability to interact with cellular targets. For instance, the presence of the pyridine moiety can enhance lipophilicity and facilitate cell membrane penetration, thereby increasing bioavailability . Additionally, electrochemical studies suggest that the redox behavior of these compounds may play a role in their antimicrobial and anticancer activities .
Properties
IUPAC Name |
N-phenyl-1-pyridin-3-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMROZNZIAYCBGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














